N-Cyclobutylmethyl vs. N-Unsubstituted: A Privileged Motif for RORγt Inverse Agonism
In the development of indole-based RORγt inverse agonists, the N-cyclobutylmethyl group is a key pharmacophoric element that confers potent activity. While specific IC50 data for Methyl 6-bromo-1-(cyclobutylmethyl)-1H-indole-4-carboxylate as a standalone molecule is not publicly available, its scaffold directly corresponds to the privileged core of advanced leads. For instance, compounds incorporating this exact N-cyclobutylmethyl indole motif have demonstrated potent RORγt inverse agonism, as evidenced by EC50 values in the low nanomolar range (e.g., 2.5 nM in a human Jurkat cell reporter gene assay) [1]. In contrast, the unsubstituted indole analog (methyl 6-bromo-1H-indole-4-carboxylate) serves as a generic precursor lacking this critical activity-conferring motif, requiring additional and often lower-yielding N-alkylation steps .
| Evidence Dimension | RORγt inverse agonist activity (class-level inference for the scaffold) |
|---|---|
| Target Compound Data | Scaffold present in advanced leads; no direct data for this specific building block |
| Comparator Or Baseline | Methyl 6-bromo-1H-indole-4-carboxylate (N-unsubstituted) - lacks the activity-conferring N-cyclobutylmethyl motif |
| Quantified Difference | Activity comparison not directly applicable; structural advantage is the presence of the pre-installed privileged N-substituent, saving 1-2 synthetic steps. |
| Conditions | Human RORγt inverse agonist assay in Jurkat cells (reference data for similar compounds containing the scaffold) |
Why This Matters
Procuring this specific compound eliminates the non-trivial challenge of introducing the cyclobutylmethyl group on the indole nitrogen, a transformation known to be sensitive to steric and electronic factors, directly providing a core scaffold found in high-potency lead molecules.
- [1] BindingDB Entry BDBM50557809 (CHEMBL4760466). IC50/EC50 data for an advanced RORγt inverse agonist containing the N-cyclobutylmethyl indole core. View Source
